Tert-butyl quinoline-3-carboxylate
CAS No.:
Cat. No.: VC18756914
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO2 |
|---|---|
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | tert-butyl quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C14H15NO2/c1-14(2,3)17-13(16)11-8-10-6-4-5-7-12(10)15-9-11/h4-9H,1-3H3 |
| Standard InChI Key | PREJZUNWGQEGSG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC2=CC=CC=C2N=C1 |
Introduction
Chemical Identity and Structural Features
Tert-butyl quinoline-3-carboxylate belongs to the quinoline family, a class of bicyclic compounds comprising a benzene ring fused to a pyridine ring. Its molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 229.27 g/mol . The IUPAC name is tert-butyl quinoline-3-carboxylate, and its structure features a carboxylate ester at the 3-position of the quinoline core, protected by a tert-butyl group (Fig. 1).
Table 1: Key Identifiers of Tert-Butyl Quinoline-3-Carboxylate
| Property | Value | Source |
|---|---|---|
| CAS Number | 403605-44-7 | |
| Molecular Formula | C₁₄H₁₅NO₂ | |
| Molecular Weight | 229.27 g/mol | |
| IUPAC Name | tert-Butyl quinoline-3-carboxylate | |
| SMILES | CC(C)(C)OC(=O)C1=CN=C2C=CC=CC2=C1 |
Synthesis Methods
One-Pot Catalytic Synthesis
A patented method involves a one-pot reaction using aniline derivatives, formic acid, and rhodium acetate as a catalyst. This process achieves yields exceeding 80% by facilitating cyclization and esterification in a single step . For example, reacting substituted anilines with ethyl 3-ethoxyacrylate under rhodium catalysis produces quinoline-3-carboxylates, which can be further esterified with tert-butyl groups .
Decarboxylation of Quinoline Dicarboxylic Acids
Another approach involves the thermal decarboxylation of 2,3-quinolinedicarboxylic acid in anisole at 153°C. This method eliminates one carboxyl group, yielding 3-quinolinecarboxylic acid, which is subsequently esterified with tert-butyl alcohol under acidic conditions .
Reformatsky Reaction
A novel synthetic route employs a Reformatsky reaction between quinoline-3-carboxylates and tert-butyl 2-bromobutyrate in the presence of zinc. This method is notable for its efficiency in introducing bulky ester groups while maintaining regioselectivity .
Table 2: Comparison of Synthesis Methods
Physicochemical Properties
Tert-butyl quinoline-3-carboxylate is a solid at room temperature, with a reported purity of ≥95% . Its solubility profile includes moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. Spectral characterization data include:
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¹H NMR (CDCl₃): δ 8.93 (d, J = 8.4 Hz, 1H, H-2), 8.78 (d, J = 8.4 Hz, 1H, H-4), 1.52 (s, 9H, tert-butyl) .
Applications in Research
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing bioactive molecules. For instance, it is a key intermediate in the production of AB-161, a hepatitis B virus RNA destabilizer, where the tert-butyl group enhances hepatocyte-specific uptake . Similarly, quinoline-3-carboxamide derivatives derived from this ester exhibit inhibitory activity against cholesteryl ester transfer protein (CETP), a target for cardiovascular therapies .
Materials Science
In organic electronics, tert-butyl groups improve the solubility and film-forming properties of quinoline-based polymers. This ester has been utilized in synthesizing light-emitting diodes (LEDs) and photovoltaic materials .
Catalysis and Organic Synthesis
The tert-butyl ester acts as a protecting group in multistep syntheses. For example, it stabilizes intermediates during palladium-catalyzed cross-coupling reactions, enabling the construction of complex heterocycles .
Future Directions
Research opportunities include:
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Optimizing Synthetic Routes: Developing greener catalysts (e.g., biocatalysts) to improve sustainability .
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Exploring New Bioactivities: Screening for antiviral or anticancer properties using high-throughput assays .
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Advanced Materials: Incorporating the compound into metal-organic frameworks (MOFs) for catalytic applications .
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